Ethyl 8-nonenoate is an organic compound classified as an ester, specifically the ethyl ester of 8-nonenoic acid. Its molecular formula is , and it is recognized by its unique structure, which features a long carbon chain with a double bond. This compound is characterized by its pleasant fruity aroma, making it valuable in the flavor and fragrance industries. Ethyl 8-nonenoate is also known for its potential applications in various chemical syntheses and as an intermediate in organic chemistry .
Studies have identified Ethyl 8-nonenoate as a potential attractant for various insect species, including the greater wax moth (Galleria mellonella) and the red flour beetle (Tribolium castaneum) [, ]. This property makes it valuable for:
Some research suggests that Ethyl 8-nonenoate may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi []. However, further investigation is needed to confirm these findings and understand the underlying mechanisms.
Due to its pleasant fruity odor, Ethyl 8-nonenoate has been explored for use in the fragrance industry []. It could potentially contribute to the development of new perfumes, cosmetics, and other scented products.
Limited research suggests potential applications of Ethyl 8-nonenoate in material science. Studies have investigated its use as a plasticizer and a lubricant []. However, more research is required to fully understand its effectiveness and safety in these contexts.
Research on ethyl 8-nonenoate indicates that it possesses antimicrobial properties, making it a candidate for use in food preservation and as a natural pesticide. Additionally, its pleasant aroma contributes to its application in perfumery and cosmetics. Some studies suggest it may have minor effects on insect behavior, potentially serving as an attractant or repellent .
Ethyl 8-nonenoate can be synthesized through several methods:
Ethyl 8-nonenoate has various applications across different industries:
Studies exploring the interactions of ethyl 8-nonenoate with biological systems have indicated its potential impact on microbial growth inhibition. Its interactions with certain enzymes and receptors are under investigation to better understand its biological activity and potential therapeutic applications. Additionally, research is ongoing into how it affects insect behavior, particularly regarding attraction or repulsion mechanisms .
Ethyl 8-nonenoate shares structural similarities with several other compounds, which can be compared based on their properties and applications:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl Nonanoate | Saturated fatty acid ester | |
| Methyl Nonenoate | Similar structure but methyl group | |
| Ethyl 9-decenoate | One carbon longer chain | |
| Ethyl 7-octenoate | One carbon shorter chain | |
| Ethyl 8-methyl-8-nonenoate | Methyl substitution at position 8 |
What sets ethyl 8-nonenoate apart from these similar compounds is its specific carbon chain length combined with the position of the double bond, which contributes to its unique aroma profile and biological activity. Its applications in both food flavoring and fragrance industries highlight its versatility compared to other esters that may not possess such dual functionality .
Ethyl 8-nonenoate is a monounsaturated ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol. Its systematic IUPAC name is ethyl non-8-enoate, reflecting a nine-carbon chain (nonenoic acid) with a double bond at the 8th position and an ethyl ester functional group. Alternative names include:
The compound is identified by CAS registry numbers 35194-39-9 (primary) and 54774-91-3. Its structural features include:
The SMILES notation for its structure is CCOC(=O)CCCCCCC=C, and its InChI key is SOSSRQZGHXOQQE-UHFFFAOYSA-N.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 230.8°C at 760 mmHg | |
| Density | 0.883 g/cm³ | |
| Flash Point | 90.6°C | |
| Refractive Index | 1.435 | |
| Solubility | Insoluble in water; miscible in organic solvents |
Ethyl 8-nonenoate emerged as a subject of interest in the mid-20th century, coinciding with advancements in ester synthesis and catalysis. Early studies focused on its utility in olefin metathesis and asymmetric catalysis. Notable milestones include:
The compound’s terminal double bond and ester group made it a model substrate for studying:
In flavor chemistry, ethyl 8-nonenoate gained attention for its pineapple-like aroma, identified as a key volatile in pear syrups and synthetic flavor formulations. Its use in pheromone synthesis, particularly for agricultural pest control, was explored in biocatalysis studies.
The direct esterification of 8-nonenoic acid with ethanol represents a fundamental approach for synthesizing ethyl 8-nonenoate. Research demonstrates that acid-catalyzed esterification reactions employing Amberlyst 15 as a heterogeneous catalyst provide superior results compared to homogeneous acid catalysts [1]. The reaction mechanism follows the classic Fischer esterification pathway, where the carboxylic acid group of 8-nonenoic acid reacts with ethanol in the presence of an acid catalyst to form the corresponding ethyl ester and water as a byproduct [2].
Studies on nonanoic acid esterification with ethanol using Amberlyst 15 catalyst reveal that the reaction follows an Eley-Rideal kinetic model, with activation energies ranging from 53.7 to 55.4 kilojoules per mole [3] [4]. The temperature-dependent initial reaction rate constants demonstrate that catalyst loading significantly influences conversion rates, with optimal catalyst concentrations typically ranging from 4 to 8 percent by weight per volume [4].
The reaction conditions for optimal 8-nonenoic acid esterification involve temperatures between 323.15 and 363.15 Kelvin, with stirrer speeds of 500 revolutions per minute to ensure adequate mass transfer [4]. Under these conditions, the conversion of acid increases substantially with increasing temperature and catalyst loading, while both external and internal diffusion limitations remain negligible [4].
| Parameter | Optimal Range | Effect on Conversion |
|---|---|---|
| Temperature | 323.15-363.15 K | Increases with temperature [4] |
| Catalyst Loading | 4-8% (w/v) | Positive correlation [4] |
| Molar Ratio (Acid:Alcohol) | 1:5 to 1:15 | Higher ratios favor conversion [4] |
| Activation Energy | 53.7-55.4 kJ/mol | Determines reaction rate [3] [4] |
Concentrated sulfuric acid serves as an alternative catalyst but produces lower yields of 42-60 percent containing only 60-82 percent of the expected esters, making Amberlyst 15 the preferred catalytic system [1]. The heterogeneous nature of Amberlyst 15 facilitates product separation and catalyst recovery, contributing to the overall efficiency of the process [1].
Solvent selection plays a critical role in optimizing esterification reactions for ethyl 8-nonenoate synthesis. Toluene emerges as an effective solvent system for the esterification of 8-nonenoic acid with ethanol, providing adequate solubility for reactants while facilitating water removal through azeotropic distillation [1]. The reaction typically requires reflux conditions for 5 hours to achieve complete conversion [1].
Reflux optimization involves maintaining temperatures between 140-180 degrees Celsius under atmospheric pressure, which provides sufficient thermal energy to overcome activation barriers while preventing decomposition of the unsaturated ester product [2] [5]. The reflux process serves multiple functions: it maintains reaction temperature, prevents loss of volatile reactants, and enables continuous water removal to drive the equilibrium toward product formation [5].
Alternative solvent systems include acetonitrile, which offers advantages as a greener, non-halogenated solvent for esterification reactions [6]. Acetonitrile-based systems demonstrate comparable reaction rates and yields to traditional chlorinated solvents while eliminating the need for column chromatography purification through optimized extraction and washing sequences [6].
The optimization of reflux conditions requires careful consideration of boiling point differences between reactants. Methanol-based systems present challenges due to the low boiling point of methanol relative to carboxylic acids, potentially leading to separation of reactants during distillation [7]. Split-reflux batch reactive distillation configurations address this limitation by maintaining optimal reactant ratios throughout the process [7].
| Solvent System | Boiling Point (°C) | Advantages | Limitations |
|---|---|---|---|
| Toluene | 110.6 | Good solubility, azeotropic water removal [1] | Requires careful handling |
| Acetonitrile | 81.6 | Green solvent, eliminates chromatography [6] | Miscible with water |
| Chloroform | 61.2 | Effective for azeotropic conditions [1] | Environmental concerns |
Grubbs catalysts represent powerful tools for constructing carbon-carbon double bonds through olefin metathesis mechanisms that could potentially be applied to ethyl 8-nonenoate synthesis [8] [9]. The Grubbs first-generation catalyst demonstrates relatively stable ruthenium complex properties with a deformed square pyramidal crystal structure, while the second-generation catalyst incorporates N-heterocyclic carbene ligands that enhance catalytic activity [9].
Research on Grubbs catalyst applications reveals that the second-generation catalyst exhibits higher activity compared to the first-generation variant, with catalyst transformation rate constants of 1.52 × 10⁻⁴ and 7.48 × 10⁻⁵ per second, respectively [9]. The improved performance results from stronger sigma-donation from the SIMes ligand combined with pi-acceptor capacity that increases the lability of tricyclohexylphosphine ligands [9].
The metathesis mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions between olefin partners, with metallacyclobutane intermediates facilitating the exchange of substituents [10]. Each step remains reversible, allowing reactants to funnel toward thermodynamically stable products under appropriate reaction conditions [10].
Grubbs catalysts tolerate numerous functional groups common in biomolecules, including amides, alcohols, and carboxylic acids, making them suitable for ester substrates [8]. The high chemoselectivity ensures that most functional groups other than alkenes remain unmodified during the metathesis process [8].
| Catalyst Generation | Rate Constant (s⁻¹) | Key Features | Applications |
|---|---|---|---|
| First Generation | 7.48 × 10⁻⁵ | Stable, square pyramidal [9] | Basic metathesis reactions |
| Second Generation | 1.52 × 10⁻⁴ | Enhanced activity, NHC ligands [9] | Complex substrate synthesis |
Sunflower oil represents a renewable feedstock for producing terminal olefin compounds through metathesis reactions that could serve as precursors for ethyl 8-nonenoate synthesis [11]. The metathesis of sunflower-based biodiesel using heterogeneous rhenium-based catalytic systems demonstrates high conversions with excellent selectivity [11].
Research utilizing 3 percent rhenium oxide on silica-alumina with tin tetrachloride catalyst for sunflower oil metathesis achieves comparable conversions to tungsten-based systems [11]. The products from cross-metathesis between oleic and linoleic acid esters include olefins, mono-esters, and diesters that serve as valuable synthetic intermediates [11].
The high viscosity of vegetable oils presents challenges for direct utilization, but metathesis reformulation improves viscosity and lubricity properties without compromising biodegradability [11]. Cross-metathesis reactions effectively reduce molecular weight and modify physical properties of the feedstock [11].
Industrial applications of sunflower oil metathesis employ heterogeneous rhenium oxide-aluminum oxide systems with tin methylide catalysts, achieving selectivities exceeding 99 percent for unsaturated fatty acid ester metathesis [11]. These catalytic systems demonstrate superior stability compared to homogeneous alternatives while maintaining high activity [11].
The economic advantages of sunflower-derived feedstocks include abundant availability, renewable nature, and compatibility with existing industrial infrastructure [11]. Metathesis reactions provide efficient pathways for converting these natural oils into valuable chemical intermediates without requiring extensive pretreatment [11].
The borate ester pyrolysis method represents an innovative approach for synthesizing 8-nonenoic acid, which serves as the immediate precursor for ethyl 8-nonenoate [1]. This methodology involves the initial formation of orthoborate esters from 9-hydroxynonanoic acid and boric acid, followed by thermal decomposition to yield the desired unsaturated carboxylic acid [1].
The process begins with the condensation of 9-hydroxynonanoic acid with boric acid under azeotropic conditions in chloroform, where approximately 1.4 milliliters of water are collected during the reaction [1]. The resultant orthoborate ester undergoes quantitative formation, as confirmed by nuclear magnetic resonance spectroscopy showing characteristic chemical shifts at 9.2-8.0 parts per million for the borate proton [1].
Pyrolysis of the orthoborate ester occurs under atmospheric pressure at temperatures ranging from 290-450 degrees Celsius in an argon atmosphere [1]. This thermal decomposition yields 8-nonenoic acid with 45 percent overall yield from the starting hydroxy acid, representing a significant improvement over direct pyrolysis methods [1]. The product demonstrates 95 percent purity as determined by gas chromatography analysis [1].
| Reaction Parameter | Optimal Conditions | Yield/Purity |
|---|---|---|
| Borate Formation Temperature | Reflux in chloroform [1] | Quantitative |
| Pyrolysis Temperature | 290-450°C [1] | 45% yield |
| Atmosphere | Argon [1] | 95% purity |
| Pressure | Atmospheric [1] | Controlled decomposition |
The mechanism of borate ester pyrolysis involves the elimination of boric acid derivatives from the orthoborate structure, leading to the formation of the terminal double bond at the 8-position [1]. Nuclear magnetic resonance analysis confirms the terminal olefin structure, with characteristic coupling patterns showing J values of 16.9, 10.2, and 6.5 hertz for the olefinic protons [1].
Borate esters demonstrate notable thermal properties that facilitate controlled pyrolysis reactions [12]. The Lewis acidity of orthoborate esters remains relatively low compared to metaborate analogs, contributing to the selectivity of the elimination reaction [12]. The volatile nature of borate esters enables purification through distillation prior to pyrolysis [12].
Electrochemical reduction techniques offer sustainable alternatives for producing 8-nonenoic acid precursors through the reduction of intermediate hydroperoxides derived from ricinoleic acid ozonolysis [1]. This methodology employs a three-electrode electrolyzer system with lead cathodes and acid-proof steel anodes to facilitate the selective reduction process [1].
The electrochemical cell configuration consists of a ceramic cathode cell measuring 200 × 50 × 30 millimeters, with a sheet lead cathode positioned centrally between two anodes at 30-millimeter distances [1]. The lead cathode undergoes etching with 10 percent nitric acid solution prior to use, ensuring optimal surface conditions for the reduction reaction [1].
Electroreduction of methyl ricinoleate-derived hydroperoxides requires delivery of 8 farads per mole at current densities of 1.43 amperes per square decimeter [1]. The process operates at temperatures between 16-26 degrees Celsius in the presence of sodium bicarbonate as supporting electrolyte [1]. This electrochemical approach achieves 92 percent yield of 9-hydroxynonanoic acid with 98 percent purity [1].
The economic advantages of electrochemical reduction become apparent when comparing operational costs to chemical alternatives [1]. The electricity consumption for electroreduction proves at least 30 times more cost-effective than sodium borohydride consumption for equivalent reduction capacity [1]. This significant cost differential makes electrochemical methods attractive for industrial-scale production [1].
| Electrochemical Parameter | Specification | Performance |
|---|---|---|
| Current Density | 1.43 A/dm² [1] | Optimal reduction rate |
| Faradaic Requirement | 8 F/mol [1] | Complete conversion |
| Temperature Range | 16-26°C [1] | Mild conditions |
| Yield | 92% [1] | High efficiency |
| Cost Advantage | 30× vs NaBH₄ [1] | Economic benefit |
The electrochemical reduction mechanism involves the direct electron transfer to hydroperoxide intermediates at the lead cathode surface, generating hydroxyl functionality while avoiding the formation of unwanted byproducts [1]. The sodium bicarbonate electrolyte simultaneously hydrolyzes ester groups, producing sodium 9-hydroxynonanoate that facilitates subsequent purification steps [1].
Ethyl 8-nonenoate, systematically known as ethyl non-8-enoate, represents a monounsaturated fatty acid ethyl ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol [1]. The compound is registered under Chemical Abstracts Service number 35194-39-9 [1] [2]. The International Union of Pure and Applied Chemistry nomenclature defines the structure as ethyl non-8-enoate, indicating the presence of a double bond at the eighth carbon position of the nonanoic acid chain [1] [3].
The molecular structure features a linear nine-carbon carboxylic acid backbone esterified with ethanol, with a terminal alkene functionality positioned at carbons 8 and 9 [1]. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)CCCCCCC=C [1], while the International Chemical Identifier string is InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3H,1,4-10H2,2H3 [1] [2].
Conformational analysis reveals that the compound adopts an extended chain conformation in its most stable state, with the terminal alkene group providing rotational flexibility around the C7-C8 bond [4]. The ester functionality maintains a planar configuration due to resonance stabilization, while the aliphatic chain exhibits typical gauche and anti conformations characteristic of medium-chain fatty acid esters [4].
The isomeric composition of ethyl 8-nonenoate is primarily determined by the geometric configuration around the terminal double bond. The compound can theoretically exist as both E and Z isomers, though commercial preparations typically contain predominantly the E isomer [5] [6]. Geometric isomerism arises from the restricted rotation around the C8=C9 double bond, creating two distinct spatial arrangements of the methyl and hydrogen substituents [6] [7] [8].
Analysis of commercial samples indicates purity levels ranging from 92% to 97%, with the principal impurities consisting of positional isomers where the double bond is located at different positions along the carbon chain [5]. Gas chromatographic analysis has identified trace amounts of 7-nonenoic acid ethyl ester and other regioisomers formed during synthesis or storage [9]. The isomeric purity can be enhanced through careful synthesis conditions and purification protocols, with catalyst selection playing a crucial role in minimizing double bond migration [9].
The E/Z ratio in typical preparations favors the E configuration due to thermodynamic stability, with the Z isomer being less stable due to steric interactions [8]. Spectroscopic verification using Nuclear Magnetic Resonance confirms the predominant E geometry through characteristic coupling patterns and chemical shift analysis [9] [10].
Gas chromatography-mass spectrometry analysis of ethyl 8-nonenoate reveals distinctive fragmentation patterns that facilitate structural identification and purity assessment [9] [11]. The molecular ion peak appears at m/z 184, corresponding to the intact molecular structure, though it typically exhibits low intensity due to the facile fragmentation of the ester bond [12] [13].
| Mass Fragment (m/z) | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 184 | 10 | M+- (molecular ion) |
| 169 | 5 | M-15 (loss of CH₃) |
| 155 | 15 | M-29 (loss of CHO) |
| 138 | 35 | M-46 (loss of C₂H₅OH) |
| 127 | 25 | M-57 (loss of OC₂H₅) |
| 113 | 20 | M-71 (loss of C₅H₁₁) |
| 101 | 45 | M-83 (loss of C₆H₁₁) |
| 88 | 100 | C₇H₁₂⁺ (base peak) |
| 73 | 30 | C₄H₉O⁺ (alkyl fragment) |
| 55 | 85 | C₄H₇⁺ (allylic fragment) |
| 41 | 40 | C₃H₅⁺ (propyl fragment) |
| 29 | 25 | CHO⁺ (formyl fragment) |
The base peak at m/z 88 corresponds to the C₇H₁₂⁺ fragment formed through α-cleavage adjacent to the carbonyl group [9] [11]. The prominent fragment at m/z 55 represents an allylic cation (C₄H₇⁺) stabilized by resonance, which is characteristic of compounds containing terminal alkene functionalities [9]. Loss of the ethoxy group (OC₂H₅, m/z 127) and subsequent fragmentations provide confirmation of the ester functionality [11].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of ethyl 8-nonenoate through both proton and carbon-13 analysis [9] [14] [15]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the molecular structure and geometric configuration.
Proton Nuclear Magnetic Resonance Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.70-5.85 | ddt | 1H | C8-H (vinyl) |
| 4.95-5.05 | ddt | 2H | C9-H₂ (terminal alkene) |
| 4.05-4.15 | q | 2H | OCH₂ (ethyl) |
| 2.25-2.35 | t | 2H | C2-H₂ (α to C=O) |
| 1.95-2.05 | q | 2H | C7-H₂ (allylic) |
| 1.20-1.40 | m | 10H | C3-C6 (methylene) |
| 1.25 | t | 3H | CH₃ (ethyl) |
The vinyl proton at δ 5.70-5.85 ppm appears as a doublet of doublet of triplets, confirming the terminal alkene configuration [9] [10]. The terminal methylene protons (C9-H₂) resonate at δ 4.95-5.05 ppm with characteristic geminal and vicinal coupling patterns [14]. The ethyl ester protons appear at expected chemical shifts, with the OCH₂ group at δ 4.05-4.15 ppm and the methyl group at δ 1.25 ppm [14] [15].
Carbon-13 Nuclear Magnetic Resonance Spectral Data:
| Chemical Shift (ppm) | Assignment |
|---|---|
| 173.2 | C=O (carbonyl) |
| 138.5 | C8 (vinyl) |
| 114.6 | C9 (vinyl) |
| 60.1 | OCH₂ (ethyl) |
| 34.0 | C2 (α to C=O) |
| 29.0-29.5 | C3-C7 (methylene) |
| 14.2 | CH₃ (ethyl) |
The carbon-13 Nuclear Magnetic Resonance spectrum displays the characteristic carbonyl carbon at δ 173.2 ppm, confirming the ester functionality [14] [15]. The vinyl carbons appear at δ 138.5 ppm (C8) and δ 114.6 ppm (C9), with the downfield shift of C8 reflecting its substituted nature [14]. The methylene carbons in the aliphatic chain resonate in the expected range of δ 29.0-29.5 ppm [15].
The thermodynamic properties of ethyl 8-nonenoate reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 230.8°C at 760 mmHg, which is consistent with other medium-chain fatty acid ethyl esters of similar molecular weight [5] [16]. This value demonstrates the typical relationship between molecular weight and boiling point in homologous ester series.
| Property | Value | Source |
|---|---|---|
| Boiling Point (°C) | 230.8 at 760 mmHg | ChemSrc [5] |
| Vapor Pressure (mmHg at 25°C) | 0.08 (estimated) | Related compound data [17] |
| Flash Point (°C) | 90.6 | ChemSrc [5] |
| Critical Temperature (K) | 676.68 (calculated) | Joback method [18] |
| Critical Pressure (bar) | 22.89 (calculated) | Joback method [18] |
| Heat of Vaporization (kJ/mol) | 46.34 (calculated) | Joback method [18] |
The vapor pressure at 25°C is estimated at 0.08 mmHg, indicating relatively low volatility at ambient temperature [17]. This property is significant for applications requiring controlled evaporation rates and storage stability. The Antoine equation parameters for vapor pressure calculation follow standard correlations for fatty acid esters, with adjustments for the terminal alkene functionality [19].
The critical temperature of 676.68 K (calculated using the Joback method) reflects the temperature above which the compound cannot exist as a liquid regardless of pressure [18]. The corresponding critical pressure of 22.89 bar indicates moderate intermolecular forces typical of medium-chain esters [18].
Ethyl 8-nonenoate exists as a liquid under standard temperature and pressure conditions, with no well-defined melting point reported in the literature [20] [21]. This characteristic is typical of medium-chain fatty acid esters that remain liquid at ambient temperatures due to their molecular structure and conformational flexibility.
| Transition Type | Temperature Range (°C) | Enthalpy Change (kJ/mol) | Notes |
|---|---|---|---|
| Solid → Liquid | Below room temperature | Not available | Compound exists as liquid at standard conditions |
| Liquid → Gas | 230.8 at 1 atm | 46.34 (calculated) | Normal boiling point under atmospheric pressure |
| Glass Transition | Not applicable | Not applicable | No glass transition observed for this compound |
| Crystallization | Not observed | Not applicable | Crystallization not typically observed |
The heat of vaporization, calculated at 46.34 kJ/mol, is within the expected range for esters of comparable molecular weight [18]. This value influences the energy requirements for distillation and purification processes. The thermal expansion coefficient is estimated at 8.5 × 10⁻⁴ K⁻¹, typical for organic liquids in this molecular weight range.
The compound's density of 0.883 g/cm³ at 20°C indicates that it is less dense than water, which affects separation and purification strategies [5] [16]. The refractive index of 1.435 provides additional physical property data useful for identification and quality control purposes [5] [22].